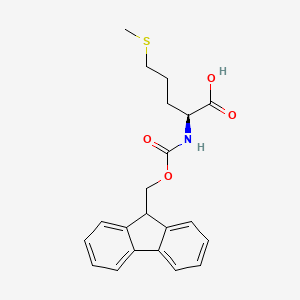

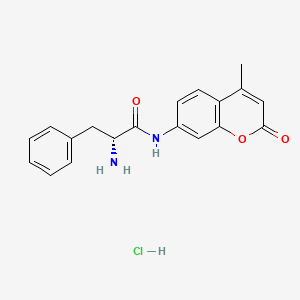

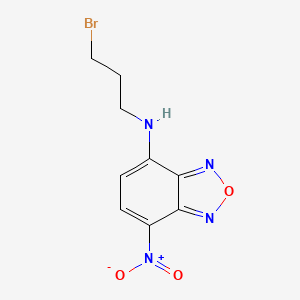

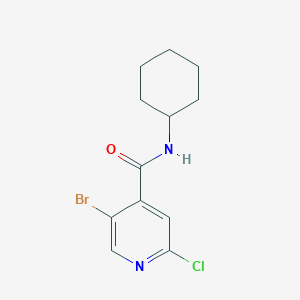

N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine; min. 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-Bromopropyl)phthalimide” is a compound that is used in laboratory chemicals and for the synthesis of substances . It’s a solid substance under normal conditions and should be stored under inert gas due to its air sensitivity .

Molecular Structure Analysis

The molecular formula for “N-(3-Bromopropyl)phthalimide” is C11H10BrNO2 . This indicates that the compound contains 11 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis

“N-(3-Bromopropyl)phthalimide” is a white to light beige crystalline powder or crystals . It has a melting point of 70°C to 76°C . The compound is not likely mobile in the environment due to its low water solubility .Applications De Recherche Scientifique

Analytical Methods and Instrumental Developments

N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine, along with similar compounds, has been used in the field of analytical chemistry. It's particularly noted for its application in derivatization of amines and amino acids, which are then analyzed using high-performance liquid chromatography (HPLC). This application is vital for precise chemical analysis and research in various scientific fields, including biochemistry and pharmacology (Aboul-Enein, Elbashir, & Suliman, 2011).

Chemical Analysis and Detection Techniques

Another significant application of this compound is in liquid chromatography-mass spectrometry (LC-MS) for the detection of nitrobenzoxadiazole derivatives, including amine derivatives. This technique, which employs electron capture (EC) ionization, is crucial for the sensitive and selective detection of these compounds, offering insights into their chemical behavior and applications in various scientific studies (Hayen, Jachmann, Vogel, & Karst, 2003).

Enantiomeric Determination in Chromatography

In chromatography, specifically for the resolution of enantiomers of amines, derivatives of N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine have been synthesized and employed. This application is critical in pharmaceutical research and development, where the separation and analysis of enantiomers is a key aspect in the creation of safe and effective drugs (Al-Kindy, Santa, Fukushima, Homma, & Imai, 1998).

Fluorescent Tagging and Imaging

This compound has also been characterized as a fluorogenic labeling reagent for microdialysis-capillary electrophoresis (MD-CE) assays for amino acid neurotransmitters. Such fluorescent tagging is vital in neuroscience research, allowing for the tracking and analysis of neurotransmitters in vivo, which can lead to better understanding of brain function and disorders (Klinker & Bowser, 2007).

Crystal Structure Analysis

The crystal structures of derivatives of N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine have been determined to understand their photophysical behavior. This knowledge is essential in materials science and chemistry for designing compounds with specific optical properties (Saha, 2002).

Membrane Asymmetry Analysis

In biochemistry, fluorescent derivatives of this compound have been used to examine lipid transport and membrane structure in cells. The ability to study membrane asymmetry is crucial in understanding various cellular processes and the effects of pharmaceutical compounds on cell membranes (McIntyre & Sleight, 1991).

Propriétés

IUPAC Name |

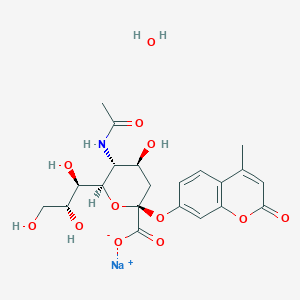

N-(3-bromopropyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4O3/c10-4-1-5-11-6-2-3-7(14(15)16)9-8(6)12-17-13-9/h2-3,11H,1,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWAYUJEIWMMJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)